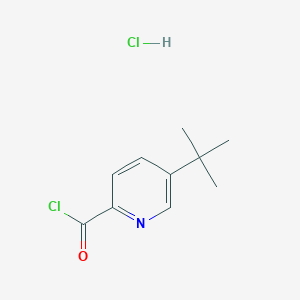![molecular formula C10H16O2Si B12274723 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid CAS No. 1268810-14-5](/img/structure/B12274723.png)
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C10H16O2Si and a molecular weight of 196.32 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis.
Méthodes De Préparation
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid typically involves the reaction of cyclobutanecarboxylic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tetrabutylammonium fluoride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutanecarboxylic acid moiety can interact with enzymes and other biological molecules, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
- 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid
- 1-[(Trimethylsilyl)ethynyl]cyclopentanecarboxylic Acid
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique combination of the trimethylsilyl group and the cyclobutanecarboxylic acid moiety gives this compound distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1268810-14-5 |
|---|---|
Formule moléculaire |
C10H16O2Si |
Poids moléculaire |
196.32 g/mol |
Nom IUPAC |
1-(2-trimethylsilylethynyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-7-10(9(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12) |
Clé InChI |
ICEFRTMWNGJLFX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1(CCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Boronic acid, B-[5-[(1-methylethyl)amino]-3-pyridinyl]-](/img/structure/B12274645.png)

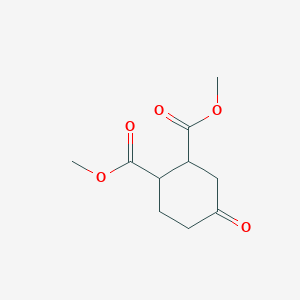
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274663.png)
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
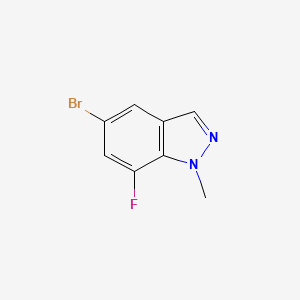
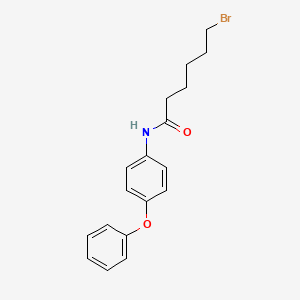
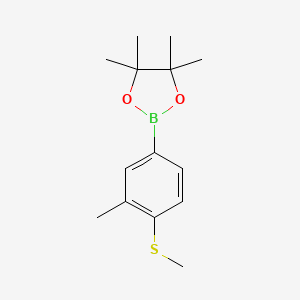
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)


